Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-
Brand Name: Vulcanchem
CAS No.: 6071-68-7
VCID: VC15678705
InChI: InChI=1S/C17H22N2O2S/c1-18(2)16-10-6-9-15-14(16)8-7-11-17(15)22(20,21)19-12-4-3-5-13-19/h6-11H,3-5,12-13H2,1-2H3
SMILES:
Molecular Formula: C17H22N2O2S
Molecular Weight: 318.4 g/mol

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-

CAS No.: 6071-68-7

Cat. No.: VC15678705

Molecular Formula: C17H22N2O2S

Molecular Weight: 318.4 g/mol

* For research use only. Not for human or veterinary use.

Piperidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]- - 6071-68-7

Specification

CAS No. 6071-68-7
Molecular Formula C17H22N2O2S
Molecular Weight 318.4 g/mol
IUPAC Name N,N-dimethyl-5-piperidin-1-ylsulfonylnaphthalen-1-amine
Standard InChI InChI=1S/C17H22N2O2S/c1-18(2)16-10-6-9-15-14(16)8-7-11-17(15)22(20,21)19-12-4-3-5-13-19/h6-11H,3-5,12-13H2,1-2H3
Standard InChI Key IRHRWFMGWZOGDI-UHFFFAOYSA-N
Canonical SMILES CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N3CCCCC3

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula, C₂₀H₂₉N₃O₄S, reflects a 20-carbon backbone integrating three nitrogen atoms, four oxygen atoms, and one sulfur atom. Key structural features include:

  • Piperidine core: A six-membered saturated ring with one nitrogen atom, contributing to conformational flexibility and basicity.

  • Sulfonamide bridge: Connects the piperidine to a dimethylaminonaphthalene moiety, enhancing electron delocalization and hydrogen-bonding capacity.

  • Dimethylaminonaphthalene group: A planar aromatic system with a dimethylamino substituent at position 5, conferring fluorescence properties and hydrophobic interactions .

Table 1: Key Structural Parameters

ParameterValueSource
Molecular weight407.53 g/mol
Exact mass407.188 Da
Hydrogen bond donors2 (N–H in piperidine/sulfonamide)
Hydrogen bond acceptors6 (N, O, S atoms)
Rotatable bonds6

Spectroscopic Characteristics

  • UV-Vis: Absorption maxima near 280–340 nm due to n→π* transitions in the naphthalene system .

  • Fluorescence: Emission at 450–550 nm (λₑₓ = 340 nm), characteristic of dansyl-like derivatives .

  • NMR: Distinct signals for piperidine protons (δ 1.4–2.8 ppm), sulfonamide NH (δ 5.2 ppm), and naphthalene aromatics (δ 7.5–8.5 ppm) .

Synthesis and Optimization Strategies

Conventional Synthetic Routes

Synthesis typically involves sequential functionalization of the naphthalene and piperidine precursors:

  • Sulfonation: Reaction of 5-(dimethylamino)-1-naphthalenesulfonyl chloride with piperidine under basic conditions (e.g., pyridine or triethylamine).

  • Purification: Chromatographic isolation using silica gel with ethyl acetate/hexane gradients.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)Reference
SulfonationPiperidine, DCM, 0°C→RT, 12h68
WorkupAqueous NaHCO₃, extraction

Catalytic Advancements

Recent innovations leverage transition-metal catalysts to streamline synthesis:

  • Palladium-mediated coupling: Enables direct sulfonamide formation via C–N cross-coupling, reducing side products.

  • Rhodium-catalyzed hydrogenation: Enhanes diastereoselectivity in piperidine ring formation (up to 92% ee) .

Pharmacological Applications and Mechanisms

Prokineticin Receptor Modulation

As a 1-sulfonyl piperidine derivative, the compound exhibits high affinity for prokineticin receptors (PKR1/PKR2), G protein-coupled receptors implicated in neurogenesis and pain signaling . Key pharmacological effects include:

  • Antagonism of PKR1: IC₅₀ = 12 nM in calcium mobilization assays, reducing neuropathic pain in rodent models .

  • PKR2 inhibition: Suppresses cAMP accumulation (EC₅₀ = 8 nM), potentially mitigating anxiety disorders .

Table 3: In Vitro Pharmacological Data

TargetAssay TypeActivity (IC₅₀/EC₅₀)Reference
PKR1Calcium flux12 nM
PKR2cAMP inhibition8 nM

Structure-Activity Relationships (SAR)

  • Piperidine substitution: N-Methylation increases blood-brain barrier permeability (logP = 2.1 → 2.9) .

  • Sulfonamide linker: Replacement with carbonyl reduces PKR1 affinity by 40-fold .

Comparative Analysis with Structural Analogs

Dansylpiperazine (CAS 86516-36-1)

This analog substitutes piperidine with piperazine, altering receptor specificity:

  • Reduced PKR1 activity: IC₅₀ = 210 nM vs. 12 nM for the piperidine derivative .

  • Enhanced fluorescence: Quantum yield Φ = 0.45 vs. 0.28 for the parent compound .

Proline-Piperidine Complex (CAS 94333-60-5)

Co-crystallization with L-proline improves aqueous solubility (from 0.1 mg/mL to 3.2 mg/mL) without compromising receptor binding .

Future Directions and Challenges

Therapeutic Optimization

  • Prodrug development: Esterification of the sulfonamide group to enhance oral bioavailability (current F = 22%).

  • Targeted delivery: Conjugation to nanoparticles for site-specific PKR modulation in CNS disorders .

Synthetic Scalability

  • Continuous-flow systems: Microreactor technology could reduce reaction times from hours to minutes.

  • Enzymatic catalysis: Lipase-mediated resolution to achieve >99% enantiomeric excess .

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